molecular formula C5H9N3S B1422778 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine CAS No. 158355-45-4

1-Methyl-5-(methylthio)-1H-pyrazol-3-amine

Cat. No.: B1422778
CAS No.: 158355-45-4
M. Wt: 143.21 g/mol
InChI Key: QHMYMNBTCYZELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(methylthio)-1H-pyrazol-3-amine is a synthetic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine generally involves the following steps:

  • Formation of Pyrazole Ring: : The pyrazole ring is often formed by condensing 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate in the presence of ethanol.

  • Methylation: : To introduce the methyl group at the 1-position, a methylating agent such as methyl iodide is used.

  • Thiomethylation: : The methylthio group at the 5-position can be introduced through a thiomethylation reaction using methanethiol in the presence of a base like sodium hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods, potentially utilizing automated continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(methylthio)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

  • Oxidation: : Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction can be performed using agents such as lithium aluminum hydride or sodium borohydride, yielding different amine derivatives.

  • Substitution: : Substitution reactions can occur at the methylthio group or the pyrazole ring, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

Depending on the reactions, the major products can vary:

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Reduced amines

  • Substitution: : Various substituted pyrazoles

Scientific Research Applications

1-Methyl-5-(methylthio)-1H-pyrazol-3-amine has been investigated for a multitude of scientific applications:

  • Chemistry: : As an intermediate in organic synthesis and as a building block for creating more complex molecules.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Used in the production of agrochemicals, dyes, and polymer additives.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, its antimicrobial properties may be attributed to its ability to interfere with microbial enzyme functions, thereby inhibiting the growth and reproduction of pathogens. In medicinal applications, it may interact with receptors or enzymes, modulating biological pathways that are crucial for its therapeutic effects.

Comparison with Similar Compounds

1-Methyl-5-(methylthio)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives:

  • 1-Methyl-3-phenyl-1H-pyrazol-5-amine: : Lacks the methylthio group, leading to different chemical properties and reactivity.

  • 5-(Methylthio)-1-phenyl-1H-pyrazol-3-amine: : Contains a phenyl group instead of a methyl group, affecting its steric and electronic properties.

  • 1,3,5-Trimethyl-1H-pyrazole: : Has multiple methyl groups, which can significantly alter its chemical behavior compared to this compound.

Unique Features

What sets this compound apart is the presence of both the methyl and methylthio groups, which impart distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.

There you have it—a comprehensive overview of this compound. What piques your interest most about this compound?

Properties

IUPAC Name

1-methyl-5-methylsulfanylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-8-5(9-2)3-4(6)7-8/h3H,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMYMNBTCYZELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5.55 g (33.0 mmol) 3-amino-4-cyano-1-methyl-5-methylmercaptopyrazole heated with 50 ml 32% caustic soda at boiling for 24 hours. The reaction mixture was cooled, made slightly acidic with aqueous sodium hydrogen phosphate, heated for 8 hours at 50° C. and extracted with ethyl acetate. The organic phase was dried over sodium sulfate, concentrated and the residue purified by silica gel chromatography (hexane/ethyl acetate 1:1).
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium hydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.55 g (33.0 mmol) of 3-amino-4-cyano-1-methyl-5-methylmercaptopyrazole are heated to the boil with 50 ml of 32% strength aqueous sodium hydroxide solution for 24 hours. The reaction mixture is cooled, made slightly acidic with sodium dihydrogen phosphate solution, heated at 50° C. for 8 hours and subsequently extracted with ethyl acetate. The organic phase is dried over sodium sulfate, concentrated and purified by column chromatography (silica gel, hexane/ethyl acetate).
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine
Reactant of Route 2
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine
Reactant of Route 3
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine
Reactant of Route 6
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.